molecular formula C8H4BrF3N2 B13892820 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine

3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine

Cat. No.: B13892820
M. Wt: 265.03 g/mol
InChI Key: JHMVNQCVDISURX-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine is a heterocyclic compound that features a pyrazolo[1,5-A]pyridine core substituted with a bromine atom at the 3-position and a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-5-(trifluoromethyl)pyridine with hydrazine derivatives to form the pyrazolo[1,5-A]pyridine core. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Coupling Reactions:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine involves its interaction with molecular targets such as kinases. For example, it can inhibit the activity of TRKs by binding to the ATP-binding site, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct electronic and steric properties. These features make it a valuable scaffold for the development of kinase inhibitors and other bioactive molecules with potential therapeutic applications .

Properties

Molecular Formula

C8H4BrF3N2

Molecular Weight

265.03 g/mol

IUPAC Name

3-bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H4BrF3N2/c9-6-4-13-14-2-1-5(3-7(6)14)8(10,11)12/h1-4H

InChI Key

JHMVNQCVDISURX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)Br)C=C1C(F)(F)F

Origin of Product

United States

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